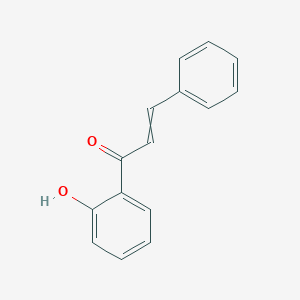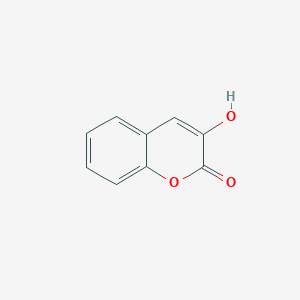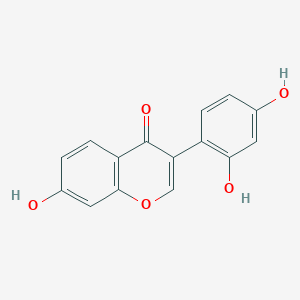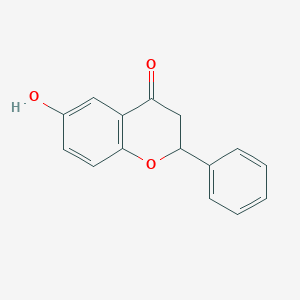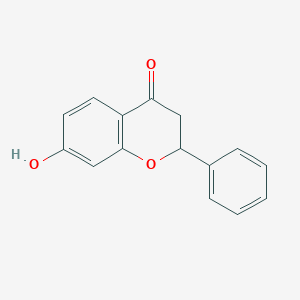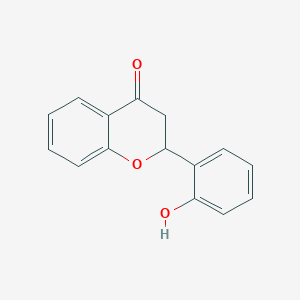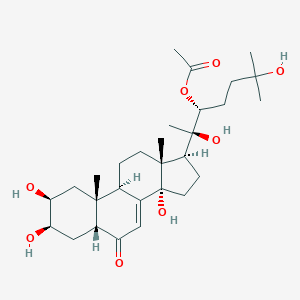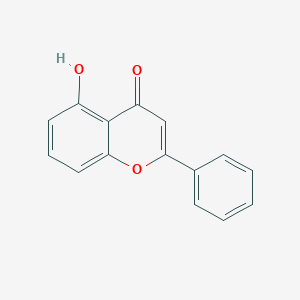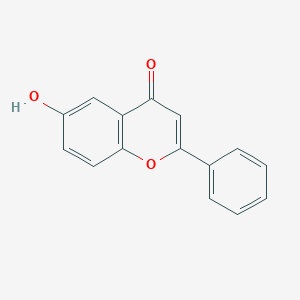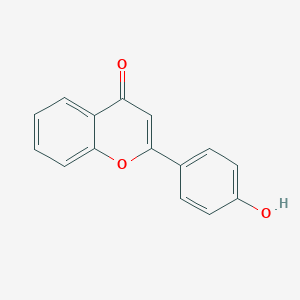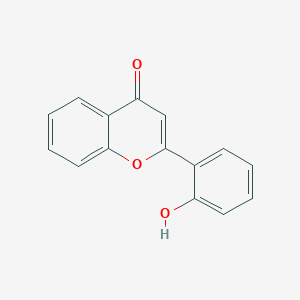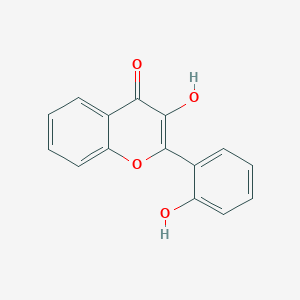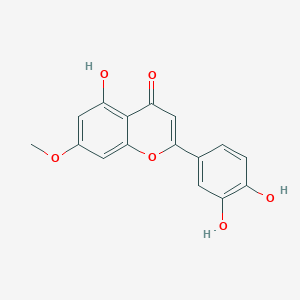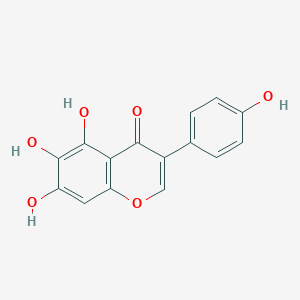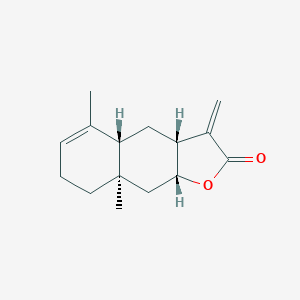
Isoalloalantolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of Isoalloalantolactone on various cancers, including liver cancer, colorectal cancer, and breast cancer .
Synthesis Analysis
The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .Molecular Structure Analysis
The molecular formula of Isoalloalantolactone is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .Chemical Reactions Analysis
Isoalloalantolactone can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .科学的研究の応用
Anti-Cancer Potential
Isoalloalantolactone, a compound derived from plants like Inula helenium L., has shown promising results in cancer research. Studies have demonstrated its efficacy in various cancer cell types, including pancreatic, breast, and esophageal cancers.
Pancreatic Cancer : Isoalloalantolactone displayed similar anti-proliferation activity as F35 (a mixture of active ingredients) in pancreatic cancer cell lines. It induced mitochondrion-related apoptosis and inhibited colony-formation and migration in these cells (Yan et al., 2019).
Breast Cancer : In breast cancer cell lines, isoalloalantolactone induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway disruption. It also downregulated SIRT1, a protein that influences apoptosis and cell survival (Li et al., 2016).
Esophageal Cancer : Isoalloalantolactone was found to suppress the growth of esophageal squamous cell carcinoma cells, partly through the downregulation of microRNA-21 and upregulation of PDCD4, a tumor suppressor gene (Wen et al., 2018).
Molecular Structure and Interaction
Understanding the molecular structure of isoalloalantolactone contributes to its potential therapeutic applications.
- Molecular Insights : Detailed analysis of isoalloalantolactone’s structure and its derivatives, such as epoxyalloalantolactone, helps in understanding its biological interactions and potential therapeutic applications (Klochkov et al., 2013).
Anti-Inflammatory and Immunomodulatory Effects
Isoalloalantolactone also exhibits significant anti-inflammatory effects, suggesting its utility in related therapeutic areas.
Inflammation and Lung Injury : It has shown protective effects against LPS-induced acute lung injury by activating the Nrf2 signaling pathway, thus modulating inflammatory responses (Yuan et al., 2018).
Neuroinflammation : In microglia cells, isoalloalantolactone attenuated production of inflammatory mediators via the GSK‐3&bgr;‐Nrf2 signaling pathway, indicating potential applications in neuroinflammation-related conditions (Wang et al., 2018).
将来の方向性
The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . Isoalloalantolactone possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .
特性
CAS番号 |
64395-76-2 |
|---|---|
製品名 |
Isoalloalantolactone |
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |
InChIキー |
PQRAHHQIYITFCT-QVHKTLOISA-N |
異性体SMILES |
CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |
SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
正規SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



